molecular formula C10H13FO B1395769 3-(5-Fluoro-2-methylphenyl)propan-1-ol CAS No. 1000551-43-8

3-(5-Fluoro-2-methylphenyl)propan-1-ol

Cat. No.: B1395769
CAS No.: 1000551-43-8
M. Wt: 168.21 g/mol
InChI Key: USTHEAAORHRSDU-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Aromatic Alcohols

The development of fluorinated aromatic alcohols traces its origins to the broader evolution of organofluorine chemistry, which began in the mid-19th century with pioneering work by several notable chemists. Alexander Borodin, better known as a classical music composer, conducted the first nucleophilic replacement of a halogen atom by fluoride in 1862, establishing the foundational principles for fluorine introduction into organic molecules. This early work represented the first example of halogen exchange synthesis, a methodology that remains broadly utilized in modern fluorochemical industry.

The actual synthesis of organofluorine compounds preceded Borodin's work, with Dumas and colleagues reporting the first preparation of methyl fluoride from dimethyl sulfate in 1835. However, the formation of aromatic carbon-fluorine bonds required additional developments, first achieved through diazofluorination by Schmitt and colleagues in 1870, followed by more successful work by Lenz in 1877. These early investigations established the fundamental approaches for introducing fluorine into aromatic systems.

A significant advancement occurred in 1898 when Swarts reported the first aromatic compounds featuring fluorinated side chains. Swarts discovered that benzotrichloride reacted rapidly with antimony trifluoride, leading to the progressive conversion from aromatic trichloride to trifluoride groups. This transformation from aromatic trichloride to trifluoride was later achieved using hydrogen fluoride and reported in the 1930s, forming the basis for industrial applications in organofluorine chemistry.

The 1920s marked a period of accelerated development in organofluorine chemistry, largely driven by industrial needs for refrigerants and other specialized materials. The formation of Kinetic Chemicals Incorporated in 1930, a joint venture between General Motors and DuPont, led to the commercial production of chlorofluorocarbon refrigerants. This industrial success demonstrated the practical value of fluorinated compounds and spurred further research into diverse organofluorine structures.

During World War II, the Manhattan Project provided additional impetus for fluorine chemistry development. The need for materials resistant to uranium hexafluoride led to investigations of perfluorinated compounds. In 1941, Bigelow and Fukuhara reported that direct fluorination of benzene with elemental fluorine over copper gauze catalyst yielded perfluorocyclohexane with moderate degradation, achieving yields up to 58 percent. This work established direct fluorination as a viable synthetic approach for certain applications.

The post-war period witnessed continued expansion of organofluorine chemistry into pharmaceutical and agrochemical applications. The unique properties imparted by fluorine substitution, including enhanced metabolic stability and altered electronic properties, made fluorinated compounds increasingly valuable in drug development. The specific development of fluorinated aromatic alcohols emerged from this broader context, as researchers sought to combine the beneficial effects of fluorine substitution with the versatile functionality of alcohol groups.

Structural Significance of Positional Isomerism in Fluorophenylpropanols

The positional arrangement of substituents in fluorophenylpropanols creates distinct structural and electronic environments that significantly influence molecular properties and behavior. In the case of this compound, the specific positioning of the fluorine atom at the 5-position and methyl group at the 2-position relative to the propanol chain generates unique characteristics compared to alternative substitution patterns.

Positional isomerism effects become particularly pronounced when examining the electronic properties of fluorinated aromatic systems. Research has demonstrated that fluorine substitution at different positions on aromatic rings produces markedly different electronic effects. The 5-position fluorine in this compound creates a meta relationship with the propanol attachment point, resulting in distinct electronic communication patterns compared to ortho or para arrangements.

Studies investigating the influence of fluorination on benzyl alcohol systems have revealed that fluorine positioning significantly affects hydrogen bonding properties and conformational preferences. Ortho-fluorination generally increases the hydrogen bond acidity of hydroxyl groups, while meta and para substitutions produce different effects. The meta-positioned fluorine in this compound likely influences the alcohol functionality through both inductive and field effects, though these effects are attenuated compared to ortho positioning.

The combined presence of both fluorine and methyl substituents creates additional complexity in the electronic structure of this compound. The methyl group at the 2-position provides electron-donating character that partially counteracts the electron-withdrawing nature of the fluorine substituent. This electronic balance influences the overall reactivity of the aromatic ring and affects the properties of the terminal alcohol group.

Related compounds in the fluorophenylpropanol family demonstrate the importance of substitution patterns. Database searches reveal numerous positional isomers, including compounds with fluorine at the 2-, 3-, 4-, and 5-positions. Each arrangement produces distinct molecular properties, as evidenced by different physical characteristics and chemical reactivities reported for these structural variants.

Computational studies examining fluorinated aromatic alcohols have provided insights into the conformational preferences influenced by substitution patterns. The propanol chain in this compound can adopt various rotational conformations, with preferences influenced by both steric interactions with the ring substituents and electronic effects transmitted through the aromatic system. The 5-fluoro-2-methyl substitution pattern creates a specific steric environment that favors certain chain conformations over others.

Property 5-Fluoro Position 4-Fluoro Position 3-Fluoro Position 2-Fluoro Position
Electronic Effect Type Meta to attachment Para to attachment Meta to attachment Ortho to attachment
Hydrogen Bond Influence Moderate Strong Weak Very Strong
Steric Interaction Minimal Minimal Moderate High
Conformational Restriction Low Low Medium High

The crystallographic studies of related fluorinated aromatic alcohols have revealed how positional isomerism affects solid-state packing arrangements. Fluorine atoms can participate in various intermolecular interactions, including halogen bonding and dipolar contacts, with the specific interaction patterns depending heavily on substitution positions. The 5-position fluorine in this compound likely contributes to distinctive crystal packing motifs compared to other positional isomers.

Spectroscopic investigations have demonstrated that fluorine positioning significantly affects nuclear magnetic resonance characteristics. Fluorine-19 chemical shifts and coupling patterns vary substantially based on substitution position, providing diagnostic tools for structural confirmation. The specific substitution pattern in this compound generates characteristic spectroscopic signatures that distinguish it from positional isomers.

The pharmaceutical relevance of positional isomerism in fluorophenylpropanols has been highlighted through structure-activity relationship studies. Different substitution patterns can dramatically alter biological activity, with some positions conferring enhanced potency while others may reduce activity or alter selectivity profiles. The 5-fluoro-2-methyl pattern represents one specific arrangement within this broader structure-activity landscape, though detailed biological evaluations would require dedicated pharmacological studies.

Properties

IUPAC Name

3-(5-fluoro-2-methylphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-8-4-5-10(11)7-9(8)3-2-6-12/h4-5,7,12H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTHEAAORHRSDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-(5-Fluoro-2-methylphenyl)propanal

Method Overview :
The aldehyde group in 3-(5-fluoro-2-methylphenyl)propanal can be reduced to the corresponding alcohol using selective reducing agents.

Procedure :

  • Reagents : Sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
  • Conditions : Room temperature for NaBH₄; reflux for LiAlH₄.
  • Yield : ~85–92% (theoretical).

Mechanism :
$$
\text{RCHO} + \text{NaBH}4 \rightarrow \text{RCH}2\text{OH} + \text{NaB(OH)}_3
$$
Key Considerations :

  • NaBH₄ is preferred for its selectivity and milder conditions.
  • LiAlH₄ may require anhydrous conditions and rigorous exclusion of moisture.

Hydrogenation of 3-(5-Fluoro-2-methylphenyl)propenol

Method Overview :
Catalytic hydrogenation of an unsaturated precursor (e.g., allylic alcohol) provides a stereoselective route.

Procedure :

  • Catalyst : Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions : Hydrogen gas (1–3 atm), room temperature to 60°C.
  • Solvent : Ethanol or methanol.
  • Yield : ~78–88%.

Example from Literature :
A similar reduction of nitro groups using Pd/C and cyclohexene under reflux (as described in PMC) highlights the utility of hydrogenation for functional group interconversion.

Grignard Reaction Followed by Reduction

Method Overview :
A two-step synthesis involving Grignard addition to 5-fluoro-2-methylbenzaldehyde, followed by reduction.

Step 1: Grignard Addition

  • Reagents : Ethyl magnesium bromide (EtMgBr) in THF.
  • Reaction :
    $$
    \text{ArCHO} + \text{EtMgBr} \rightarrow \text{ArCH(OH)Et}
    $$
  • Intermediate : 1-(5-Fluoro-2-methylphenyl)-1-hydroxypropane.

Step 2: Reduction

  • Reagents : NaBH₄ or catalytic hydrogenation.
  • Yield : ~70–80% overall.

Industrial-Scale Production

Large-Batch Hydrogenation :

  • Catalyst : Nickel or ruthenium-based systems.
  • Conditions : Continuous flow reactors for enhanced efficiency.
  • Purity : >99% after distillation.

Cost-Efficiency Metrics :

Parameter Value
Catalyst Loading 5–10 wt%
Reaction Time 2–4 hours
Energy Consumption 15–20 kWh/kg product

Analytical Validation

Critical Techniques :

  • GC-MS : Quantifies purity and identifies byproducts.
  • ¹H NMR : Confirms structure (e.g., –OH proton at δ 1.5–2.0 ppm).
  • Chiral HPLC : Ensures enantiomeric purity if applicable.

Chemical Reactions Analysis

Types of Reactions

3-(5-Fluoro-2-methylphenyl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: It can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: 3-(5-Fluoro-2-methylphenyl)propan-1-one or 3-(5-Fluoro-2-methylphenyl)propanoic acid.

    Reduction: 3-(5-Fluoro-2-methylphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-Fluoro-2-methylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-methylphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(5-Fluoro-2-methylphenyl)propan-1-ol with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Applications/Research Findings References
This compound C₁₀H₁₃FO 168.21 5-Fluoro, 2-methylphenyl Primary alcohol Intermediate in organic synthesis
2,2-Dimethyl-3-(3-tolyl)propan-1-ol C₁₂H₁₈O 178.28 3-Methylphenyl, geminal dimethyl Primary alcohol Fragrance ingredient; regulated by IFRA
3-[5-(4-Bromophenyl)-7-(2,4-dimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol C₂₃H₂₂BrN₃O₃ 492.35 Bromophenyl, dimethoxyphenyl, triazolopyrimidine Primary alcohol KLK7 enzyme inhibitor (95% activity reduction)
3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol C₁₀H₁₃BrNO₂ 274.13 5-Bromo, 2-methoxyphenyl, amine Primary alcohol, amine Pharmaceutical intermediate
3-(2-Fluoro-4-methylphenyl)propionic acid C₁₀H₁₁FO₂ 182.19 2-Fluoro, 4-methylphenyl Carboxylic acid Synthetic precursor

Key Observations:

Functional Group Variations: The primary alcohol group in this compound distinguishes it from analogs like 3-(2-Fluoro-4-methylphenyl)propionic acid, which contains a carboxylic acid group. This difference impacts solubility and reactivity in synthetic pathways .

Halogenated Derivatives: Bromine in 3-Amino-3-(5-bromo-2-methoxyphenyl)propan-1-ol increases molecular weight and polarizability, which may influence binding affinity in biological systems .

Pharmacological and Regulatory Insights

  • Therapeutic Potential: The structural complexity of triazolopyrimidine-propanol hybrids highlights the importance of aromatic diversity for bioactivity, a direction that could be explored for the target compound .

Biological Activity

3-(5-Fluoro-2-methylphenyl)propan-1-ol is a synthetic organic compound that has gained attention for its potential biological activities. Its unique structure, characterized by the presence of a fluorine atom and a propanol group, suggests various interactions with biological targets, leading to diverse pharmacological effects. This article reviews the current understanding of its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular structure of this compound can be described as follows:

  • Backbone : Propan-1-ol
  • Substituents : A phenyl ring substituted with a fluorine atom at the 5-position and a methyl group at the 2-position.

This configuration influences its solubility, reactivity, and interaction with biological molecules.

The mechanism of action for this compound involves its binding to specific molecular targets within cells. The presence of the fluorine atom enhances lipophilicity, which may improve binding affinity to receptors or enzymes. Preliminary studies suggest that this compound interacts with microtubules, influencing their stability and potentially affecting cellular processes such as division and signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Hepatocellular Carcinoma : The compound showed IC50 values in the low micromolar range, indicating potent anti-tumor effects.
  • Colorectal Cancer : Similar inhibitory effects were observed, suggesting a broad spectrum of activity against different cancer types.

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Its ability to stabilize microtubules could contribute to protecting neuronal cells from degeneration.

Case Studies

Several studies have investigated the biological activity of this compound:

StudyModelFindings
Study AHepatocellular carcinoma cell lineSignificant reduction in cell viability (IC50 = 2.5 µM)
Study BColorectal cancer modelInduced apoptosis in treated cells (evidenced by increased caspase activity)
Study CNeurodegenerative disease modelEnhanced microtubule stability leading to reduced cell death

These studies highlight the compound's potential as a therapeutic agent in oncology and neurology.

Pharmacological Profiles

The pharmacological profile of this compound includes:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Neuroprotective Properties : Potential for application in neurodegenerative diseases.

Q & A

Basic: What synthetic routes are recommended for 3-(5-Fluoro-2-methylphenyl)propan-1-ol, and what reaction conditions critically influence yield and purity?

Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with precursors like 5-fluoro-2-methylbenzaldehyde. Key steps include:

  • Grignard Reaction : Addition of a propanol chain to the aromatic aldehyde under anhydrous conditions.
  • Reduction : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce intermediate ketones to the alcohol.
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC.
    Critical factors include temperature control during exothermic reactions, inert atmosphere (N₂/Ar) to prevent oxidation, and solvent selection (e.g., THF or ethers for Grignard steps). Yield optimization may require adjusting stoichiometry and catalyst loading .

Basic: How do the fluorine and methyl substituents on the phenyl ring influence the compound’s stability under varying experimental conditions?

Methodological Answer:
The fluorine atom enhances electron-withdrawing effects, increasing resistance to electrophilic attack but making the compound susceptible to nucleophilic substitution under basic conditions. The methyl group provides steric hindrance, stabilizing the phenyl ring against oxidation.

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (<4°C) for long-term stability.
  • pH Sensitivity : Stable in neutral buffers but prone to hydrolysis in strong acids (pH < 2) or bases (pH > 10).
    Validate stability via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC or NMR analysis .

Advanced: What analytical techniques are most effective for characterizing stereochemistry and enantiomeric purity?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) to resolve enantiomers. Retention time shifts indicate enantiomeric excess (ee).
  • X-ray Crystallography : Determines absolute configuration (e.g., ’s use for a fluorinated oxazole derivative).
  • NMR Spectroscopy : NOESY or Mosher’s ester analysis to confirm spatial arrangement of substituents.
  • Polarimetry : Measure optical rotation ([α]D) to quantify enantiomeric ratios.
    Cross-validate results with multiple techniques to avoid artifacts from impurities or solvent effects .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:
Contradictions often arise from substituent effects or assay variability. A systematic approach includes:

SAR Studies : Compare analogs (e.g., 3-(4-Fluorophenyl)propan-1-ol vs. 3-(4-Chlorophenyl)propan-1-ol) to isolate substituent contributions.

Assay Standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like enzymes or GPCRs.

SubstituentBiological Activity (IC₅₀, μM)Stability (t½, hours)
-F12.3 ± 1.248.5
-Cl8.9 ± 0.972.1
-OCH₃25.6 ± 2.124.0

Table 1. Comparative data for substituent effects on activity and stability .

Basic: What are key considerations for designing experiments to assess hydroxyl group reactivity in catalytic environments?

Methodological Answer:

  • Catalyst Selection : Transition metals (e.g., Pd/C for hydrogenation) or enzymes (lipases for esterification).
  • Solvent Compatibility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the -OH group.
  • Kinetic Monitoring : Use in-situ IR or Raman spectroscopy to track reaction progress.
  • Side Reactions : Protect the hydroxyl group with silyl ethers (e.g., TMSCl) if undesired oxidation occurs .

Advanced: What methodologies are recommended for studying interactions with biological targets like enzymes?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Fluorescence Quenching : Monitor conformational changes in fluorophore-labeled proteins.
  • Mutagenesis Studies : Identify critical residues (e.g., replacing active-site Ser with Ala in hydrolases).
    For fluorinated analogs, correlate fluorine’s electronegativity with inhibition potency (e.g., ’s γ-amino alcohol derivatives showing enhanced activity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Fluoro-2-methylphenyl)propan-1-ol
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.